3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-phenylethyl)propanamide
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Description
3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.1073748 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of F5331-0313 or VU0642359-1 involves its interaction with its targets. The compound may bind to its targets, altering their normal function and leading to changes in cellular processes
Biochemical Pathways
It’s worth noting that compounds with a thiazole ring, like f5331-0313 or vu0642359-1, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . The pharmacokinetic properties of F5331-0313 or VU0642359-1, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the available literature. These properties significantly impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect.
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-7-4-8-17(13-16)24-20(28)26-21-25-18(14-29-21)9-10-19(27)23-12-11-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVPCURTXYTMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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